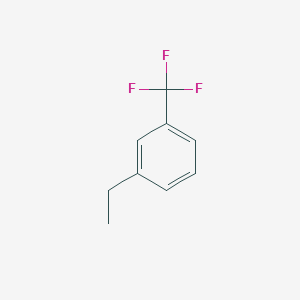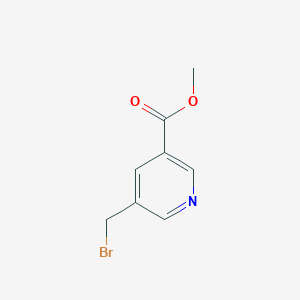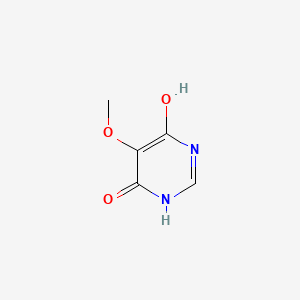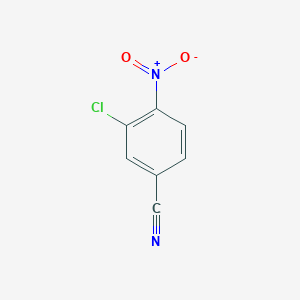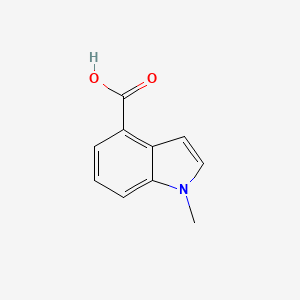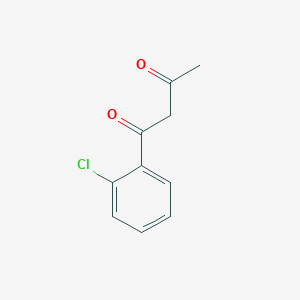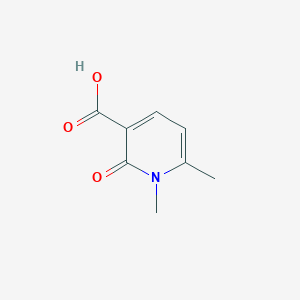
TBPe
説明
TBPe, also known as 2,5,8,11-Tetra-tert-butylperylene, is a chemical compound with the empirical formula C36H44 . It is a member of the perylene family and has been widely used as a blue fluorescence emitter in OLED devices .
Synthesis Analysis
TBPe can be synthesized through a process known as ring-opening copolymerization . This process involves using a zinc (II)/magnesium (II) catalyst in a one-pot procedure where ε-decalactone ring-opening polymerization occurs first. Then, the addition of phthalic anhydride/cyclohexene oxide ring-opening copolymerization delivers semi-aromatic polyester (PE, hard-block) end-blocks .
Molecular Structure Analysis
The molecular structure of TBPe is based on structures generated from information available in ECHA’s databases . Single-crystalline nanowires and nanoparticles of TBPe can be easily obtained by controlling the solvent composition (solubility) of TBPe in the mixed solution .
Physical And Chemical Properties Analysis
TBPe is an amorphous substance with two glass transition temperatures (∼−51 °C for PDL; +138 °C for PE) . It has a wide operating temperature range (−51 to +138 °C), an operable processing temperature range (+100 to +200 °C), and excellent thermal stability (Td,5% ∼ 300 °C) .
科学的研究の応用
Diagnosis of Tuberculous Pleural Effusion (TBPE)
TBPe is used in the diagnosis of tuberculous pleural effusion . A scoring model has been developed based on laboratory variables and clinical features to differentiate TBPE from non-tuberculous pleural effusion . This model includes six variables: Age ≤ 46 years old, Male, No cancer, Positive T-cell Spot (T-SPOT) results, Adenosine Deaminase (ADA) ≥ 24.5U/L, C-reactive Protein (CRP) ≥ 52.8 mg/L .
Predicting Mycobacterial Culture Positivity in TBPE
The loculation of TBPE, a condition where the pleural effusion is compartmentalized, is associated with culture positivity for Mycobacterium tuberculosis (MTB) in TBPE . This suggests that loculation in TBPE can be a reliable predictor of a positive MTB culture in TBPE .
Evaluation of Albumin Concentrations
The TBPe assay is a function of the creatinine concentration, and a 3D surface can be used to provide accurate albumin concentrations for standard samples . This method can be used to evaluate the albumin concentrations in various biological samples .
将来の方向性
特性
IUPAC Name |
2,5,8,11-tetratert-butylperylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTIPCRZWILUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567941 | |
| Record name | 2,5,8,11-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetra-tert-butylperylene | |
CAS RN |
80663-92-9 | |
| Record name | 2,5,8,11-Tetra-tert-butylperylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of loculated tuberculous pleural effusion (TBPE) in diagnosing tuberculosis?
A1: Loculated TBPE is a strong independent predictor of positive Mycobacterium tuberculosis (MTB) culture from pleural fluid. [] This means that identifying loculation in TBPE can be a valuable tool for clinicians when deciding whether to pursue MTB culture for diagnosis.
Q2: How does the pleural fluid ratio of 10× adenosine deaminase/lactate dehydrogenase (10× ADA/LDH) help differentiate between tuberculous and non-tuberculous pleural effusions?
A2: The 10× ADA/LDH ratio in pleural fluid demonstrates a significant increase in TBPE patients compared to those with non-TBPE. [] This ratio, particularly at an ADA level >20 U/L, shows promising diagnostic performance with high specificity and sensitivity. []
Q3: Can C-reactive protein (CRP) levels be used to differentiate between TBPE and malignant pleural effusion (MPE)?
A3: Research suggests that measuring CRP levels, particularly in pleural fluid (p-CRP), can be a useful adjunctive test for differentiating TBPE and MPE. [] p-CRP levels were found to be significantly higher in TBPE compared to MPE, showing good utility in the diagnostic workup of pleural effusion cases. []
Q4: What is the role of Hepatocyte Growth Factor/Scatter Factor (HGF/SF) and Transforming Growth Factor β (TGF-β) in TBPE?
A4: Studies indicate that both HGF/SF and TGF-β are found at higher levels in TBPE compared to non-TBPE and serum. [, ] This suggests their potential involvement in the inflammatory process and pleural fibrosis associated with TBPE.
Q5: How does Vascular Endothelial Growth Factor (VEGF) relate to inflammation and fibrosis in TBPE?
A5: VEGF levels in pleural fluid were found to be significantly higher in patients with loculated TBPE compared to non-loculated TBPE. [] Furthermore, VEGF levels correlated with inflammatory markers and were identified as an independent predictor of pleural fibrosis in TBPE patients. []
Q6: What role does Toll-like Receptor 2 (TLR2) play in the context of TBPE?
A6: Research suggests that TLR2 contributes to pleural mesothelial hyperpermeability in TBPE by mediating VEGF overexpression. [] This finding indicates TLR2 as a potential therapeutic target for managing TBPE.
Q7: Is Endothelin-1 (ET-1) implicated in pleural fibrosis associated with TBPE?
A7: ET-1 levels were found to be significantly elevated in TBPE patients, particularly in those with greater pleural thickening. [] ET-1 was also shown to induce mesothelial-mesenchymal transition and extracellular matrix production in human pleural mesothelial cells, suggesting its role in pleural fibrosis. []
Q8: What is the significance of Thrombin in the context of TBPE?
A8: Studies show that thrombin levels are significantly elevated in TBPE and correlate with pleural fibrosis. [] Thrombin appears to contribute to this process by upregulating PAI-1 expression and promoting mesothelial–mesenchymal transition via the PAR-1 pathway. []
Q9: How does the structure of 2,5,8,11-Tetra-tert-butylperylene (TBPe) influence its electroluminescent (EL) properties in organic light-emitting devices (OLEDs)?
A9: TBPe, due to its nonplanar structure and the steric hindrance of the tert-butyl groups, exhibits reduced molecular aggregation compared to its parent molecule, perylene. [] This results in more stable and predictable EL color and efficiency with increasing dopant concentration in OLEDs. []
Q10: Can you elaborate on the Aggregation-Induced Electrochemiluminescence (AIECL) properties of TBPE-based Conjugated Microporous Polymers (TBPE-CMPs)?
A11: TBPE-CMPs have shown promising AIECL properties, with TBPE-CMP-1 exhibiting the highest ECL efficiency due to enhanced electron-hole recombination and suppression of nonradiative transitions. [] The ECL properties can be further fine-tuned by introducing different conjugated molecules, impacting electron injection into the polymer backbone. []
Q11: What is the application of TBPE-CMP-1 in biosensing?
A12: TBPE-CMP-1 shows potential for biosensing applications, specifically in detecting dopamine. [] The electro-oxidation products of dopamine act as energy acceptors, quenching the ECL emission of TBPE-CMP-1, thus enabling dopamine detection with high sensitivity and good anti-interference capability. []
Q12: How do chloro⋯chloro interactions and π–π stacking contribute to the construction of 3D supramolecular frameworks using 3,5,6-trichlorosalicylic acid (H2TCSA) and various bipyridine-based ligands?
A13: Research demonstrates the successful synthesis of a series of 1D and 2D coordination polymers using H2TCSA and different bipyridine ligands. [] These lower dimensional networks further self-assemble into 3D supramolecular frameworks through weak intermolecular interactions, specifically chloro⋯chloro interactions and π–π stacking, highlighting the importance of these weak forces in crystal engineering. []
Q13: How does TBPE contribute to the development of sustainable thermoplastic elastomers?
A14: TBPE is a key component in a novel synthesis of ABA triblock polyesters with the composition poly(cyclohexene-alt-phthalate)-b-poly(ε-decalactone)-b-poly(cyclohexene-alt-phthalate) {PE–PDL–PE}. These polyesters exhibit high performance as degradable thermoplastic elastomers, offering a sustainable alternative to conventional oil-derived options. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



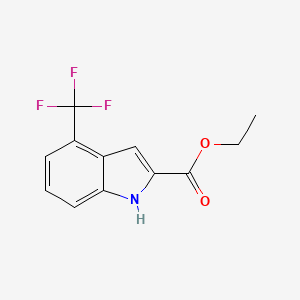
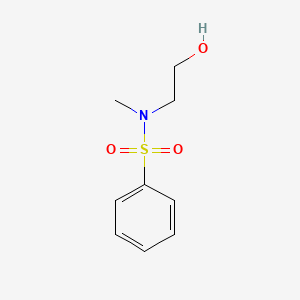

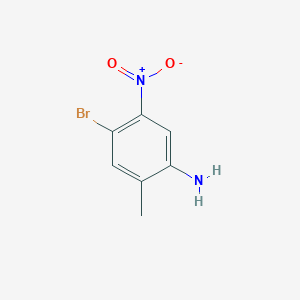
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)
